

Application Note: A Stability-Indicating HPLC Method for the Quantification of Demelverine

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Compound of Interest

Compound Name: *Demelverine-d10 Hydrochloride*

CAS No.: 1285975-65-6

Cat. No.: B588533

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Abstract

This document outlines a detailed, robust, and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Demelverine, an antispasmodic agent. The method is designed for use in quality control, stability studies, and pharmaceutical formulation development. The protocol is grounded in established chromatographic principles and adheres to international validation standards, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals.

Introduction and Scientific Rationale

Demelverine, chemically known as N-methyl-N-(2-phenylethyl)-benzeneethanamine, is an antispasmodic and bronchodilator agent.^[1] Its accurate quantification is paramount for ensuring the safety, efficacy, and quality of pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose, offering high resolution, sensitivity, and specificity.^{[2][3][4]}

The development of this method is underpinned by the physicochemical properties of the Demelverine molecule. With a molecular formula of $C_{17}H_{21}N$ and a molecular weight of 239.35 g/mol, it possesses a tertiary amine group, rendering it a basic compound.[5] Its calculated XLogP3 of 4.2 indicates a high degree of lipophilicity, making it well-suited for reversed-phase (RP) chromatography.[5]

The selected reversed-phase approach utilizes a non-polar stationary phase (C18) and a polar mobile phase. This combination ensures effective retention and separation of the non-polar Demelverine molecule from polar impurities.[5] To ensure consistent peak shape and retention time for the basic analyte, the mobile phase pH is controlled with a phosphate buffer. By maintaining the pH below the pKa of the tertiary amine, the molecule remains in a consistent, protonated state, preventing peak tailing and improving reproducibility.[2][5]

Proposed HPLC Method Parameters

While a specific validated method for Demelverine is not widely published, the following conditions are proposed, based on established methods for structurally similar compounds and general principles of method development.[6] These parameters serve as a robust starting point for method validation in a laboratory setting.

Table 1: Proposed Chromatographic Conditions

Parameter	Proposed Condition
HPLC System	Isocratic HPLC with UV Detector
Column	Symmetry C18, 4.6 x 150 mm, 5 μ m particle size (or equivalent)
Mobile Phase	Phosphate Buffer (pH 3.5) : Acetonitrile (30:70 v/v)
Flow Rate	0.6 mL/min
Column Temperature	Ambient (approx. 25 °C)
Detection Wavelength	220 nm
Injection Volume	20 μ L
Run Time	Approximately 10 minutes

Rationale for Detection Wavelength: The proposed wavelength of 220 nm is selected as a practical starting point for detecting the phenyl moieties within the Demelverine structure.^[6] It is strongly recommended that users perform a UV scan of a Demelverine standard in the mobile phase to determine the precise absorption maximum (λ_{max}) and optimize the detector wavelength for maximum sensitivity.

Experimental Protocols

The following section provides step-by-step protocols for solution preparation and the analytical procedure. Adherence to good laboratory practices, including the use of HPLC-grade solvents and calibrated equipment, is essential.

Reagent and Solution Preparation

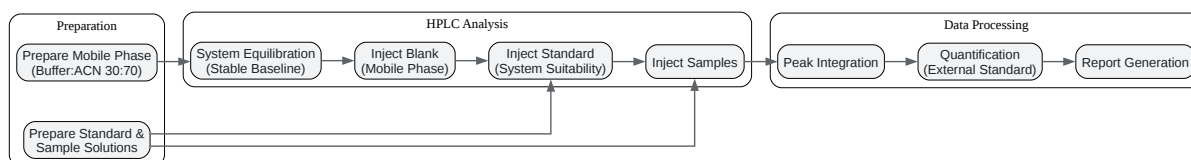
- Preparation of Phosphate Buffer (pH 3.5):
 - Accurately weigh 7.0 g of Potassium Dihydrogen Phosphate (KH_2PO_4) and transfer it to a 1000 mL volumetric flask.
 - Add approximately 900 mL of HPLC-grade water and sonicate until fully dissolved.

- Allow the solution to equilibrate to room temperature.
- Adjust the pH to 3.5 using orthophosphoric acid (H₃PO₄).
- Add HPLC-grade water to the 1000 mL mark and mix thoroughly.
- Filter the buffer through a 0.45 μm membrane filter before use.[6]
- Preparation of Mobile Phase:
 - In a suitable container, carefully mix 300 mL of the prepared Phosphate Buffer (pH 3.5) with 700 mL of HPLC-grade Acetonitrile.
 - Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration to prevent pump cavitation and baseline noise.[6]
- Preparation of Standard Stock Solution (100 μg/mL):
 - Accurately weigh 10 mg of Demelverine Hydrochloride reference standard and transfer it to a 100 mL volumetric flask.
 - Add approximately 70 mL of the mobile phase and sonicate for 5-10 minutes to ensure complete dissolution.
 - Allow the solution to cool to ambient temperature.
 - Make up the volume to the 100 mL mark with the mobile phase and mix thoroughly.
- Preparation of Sample Solution (e.g., from a tablet formulation):
 - Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.
 - Accurately weigh a portion of the powder equivalent to 10 mg of Demelverine and transfer it to a 100 mL volumetric flask.
 - Add approximately 70 mL of the mobile phase and sonicate for 15-20 minutes to facilitate complete extraction of the active ingredient.
 - Allow the solution to cool to ambient temperature.

- Make up the volume to the 100 mL mark with the mobile phase and mix thoroughly.
- Filter the solution through a 0.45 μm syringe filter to remove insoluble excipients before injection.

HPLC System Setup and Analysis Workflow

The logical flow of the analytical process, from sample preparation to data analysis, is crucial for obtaining reliable results.



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Caption: Workflow for Demelverine HPLC Analysis.

Analytical Procedure:

- **System Equilibration:** Purge the HPLC system with the mobile phase and then allow it to circulate at the set flow rate (0.6 mL/min) until a stable baseline is achieved.
- **Blank Injection:** Inject 20 μL of the mobile phase (blank) to ensure no interfering peaks are present at the retention time of Demelverine.
- **System Suitability Test (SST):** Inject the standard solution (e.g., 30 $\mu\text{g}/\text{mL}$) in replicate ($n=5$ or 6). The system is deemed suitable for analysis if the relative standard deviation (%RSD) for peak area and retention time is less than 2.0%.

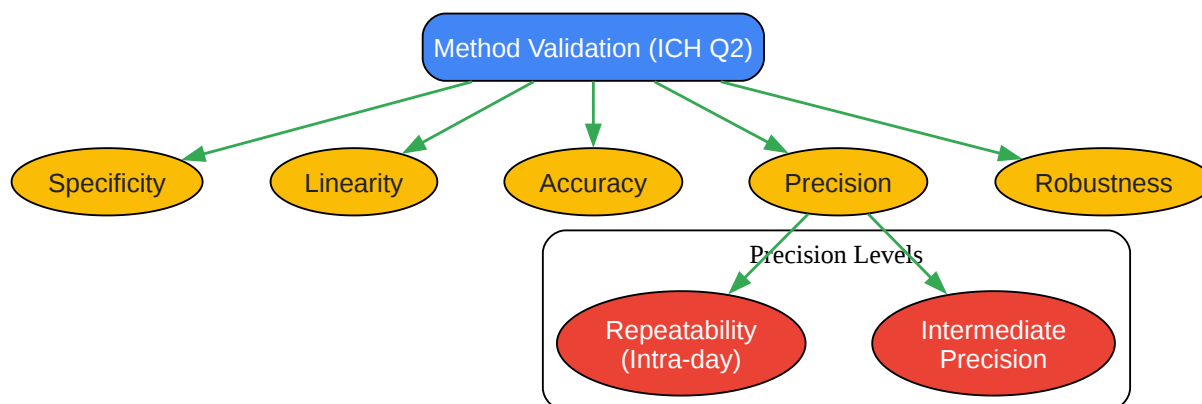
- **Sample Analysis:** Inject the prepared sample solutions.
- **Quantification:** The concentration of Demelverine in the samples is determined by comparing the peak area of the analyte with the peak area of the external standard.

Method Validation and Trustworthiness

To ensure the method is suitable for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7] Validation provides objective evidence that the method is reliable, reproducible, and accurate.

Key Validation Parameters

The core parameters to be assessed include specificity, linearity, accuracy, precision, and robustness.



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Caption: Core Parameters for HPLC Method Validation.

- **Specificity:** This is demonstrated by the ability of the method to resolve the Demelverine peak from any potential interferences, such as excipients, impurities, or degradation products. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) are essential to prove the stability-indicating nature of the method.

- **Linearity:** The method's ability to produce results proportional to the concentration of the analyte.

Table 2: Representative Linearity Data

Concentration (µg/mL)	Peak Area (arbitrary units)
10	150250
20	301500
30	452300
40	603100
50	754500
Correlation Coefficient (r ²)	> 0.999

- **Accuracy:** Assessed by performing recovery studies on a placebo spiked with known amounts of Demelverine at different concentration levels (e.g., 80%, 100%, and 120%).

Table 3: Representative Accuracy (Recovery) Data

Level	Amount Spiked (µg/mL)	Amount Recovered (µg/mL)	% Recovery
80%	24	23.8	99.2%
100%	30	30.2	100.7%
120%	36	35.8	99.4%
Average Recovery	99.8%		

- **Precision:** Evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The acceptance criterion is typically an RSD of ≤ 2.0%.

Table 4: Representative Precision Data (n=6 at 30 µg/mL)

Parameter	Repeatability (%RSD)	Intermediate Precision (%RSD)
Peak Area	0.8%	1.2%
Retention Time	0.3%	0.5%

Conclusion

The proposed HPLC method provides a comprehensive and scientifically sound framework for the quantitative determination of Demelverine. By leveraging a reversed-phase C18 column with a buffered mobile phase and UV detection at 220 nm, this protocol is optimized for the physicochemical properties of the analyte. The detailed steps for reagent preparation, system operation, and a clear validation strategy grounded in ICH guidelines ensure that this application note is a valuable resource for any analytical laboratory involved in the quality assessment of Demelverine.

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